molecular formula C11H15ClN4O B3238994 2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone CAS No. 1417794-34-3

2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone

Cat. No. B3238994
CAS RN: 1417794-34-3
M. Wt: 254.71 g/mol
InChI Key: TWDVKYQPWOSTIK-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C11H15ClN4O . It is a structurally modified derivative of piperazine , a class of compounds that have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of such compounds generally involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Future Directions

The future directions for research on “2-Chloro-1-(4-(3-methylpyrazin-2-yl)piperazin-1-yl)ethanone” could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further studies could also focus on increasing the biological activity of these derivatives .

properties

IUPAC Name

2-chloro-1-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-9-11(14-3-2-13-9)16-6-4-15(5-7-16)10(17)8-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVKYQPWOSTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177043
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417794-34-3
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[4-(3-methyl-2-pyrazinyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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